2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid
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Overview
Description
2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid is a heterocyclic compound that contains both a benzothiophene and a nitrobenzoic acid moiety. Benzothiophenes are known for their diverse biological activities and applications in materials science . The nitrobenzoic acid group adds further chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid typically involves the coupling of a benzothiophene derivative with a nitrobenzoic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction . This reaction involves the use of a boronic acid derivative of benzothiophene and a halogenated nitrobenzoic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-[Benzo(b)thiophen-2-yl]benzoic acid: Lacks the nitro group, which reduces its reactivity.
4-Nitrobenzoic acid: Lacks the benzothiophene moiety, which limits its biological activity.
2-[Benzo(b)thiophen-2-yl]-4-aminobenzoic acid: Similar structure but with an amine group instead of a nitro group, leading to different chemical reactivity and biological properties.
Uniqueness
2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid is unique due to the combination of the benzothiophene and nitrobenzoic acid moieties, which confer both chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4S/c17-15(18)11-6-5-10(16(19)20)8-12(11)14-7-9-3-1-2-4-13(9)21-14/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCIBLTYTCQGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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